

Step-by-step synthesis of Valsartan methyl ester

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Compound of Interest

Compound Name: Valsartan methyl ester

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An efficient and widely documented method for the synthesis of **Valsartan methyl ester**, a key intermediate in the production of the antihypertensive drug Valsartan, is presented in these application notes. The protocol outlines a multi-step synthesis beginning with the N-alkylation of L-valine methyl ester hydrochloride, followed by N-acylation and the formation of the characteristic tetrazole ring.

Experimental Protocols

Materials and Methods

The reagents and solvents required for this synthesis include L-valine methyl ester hydrochloride, 4'-bromomethyl-2-cyanobiphenyl, N,N-diisopropylethylamine, valeryl chloride, triethylamine, sodium azide, triethylamine hydrochloride, and various organic solvents for reaction and purification. All reagents should be of analytical grade.

Step 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester

The initial step involves the N-alkylation of L-valine methyl ester with 4'-bromomethyl-2-cyanobiphenyl.

Procedure:

- To a solution of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add N,N-diisopropylethylamine (2.5 eq).

- Add 4'-bromomethyl-2-cyanobiphenyl (1.0 eq) to the mixture.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester

The second step is the N-acylation of the previously synthesized amine with valeryl chloride.

Procedure:

- Dissolve the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (1.0 eq) in dichloromethane.
- Add triethylamine (1.5 eq) to the solution and cool to 0-5 °C.
- Slowly add valeryl chloride (1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Wash the reaction mixture with water, aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acylated product.

Step 3: Synthesis of Valsartan methyl ester (N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Methyl Ester)

The final step involves the formation of the tetrazole ring from the nitrile group.

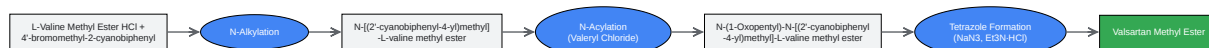
Procedure:

- Dissolve the crude N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (1.0 eq) in toluene.
- Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.[1]
- Heat the reaction mixture to 100-105 °C and maintain for approximately 10 hours.[1]
- After completion, cool the reaction mixture and add water.
- Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid, which may result in the precipitation of the product.[1]
- Filter the solid product and wash with water.
- The crude **Valsartan methyl ester** can be purified by recrystallization from a suitable solvent such as toluene or an ethyl acetate/petroleum ether mixture.[1]

Data Presentation

Step	Product	Reagents	Solvent	Yield	Purity	Reference
1 & 2	N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester	L-valine methyl ester HCl, 4'-bromomethyl-2-cyanobiphenyl, Valeryl chloride	Dichloromethane	~80% (combined)	-	[2]
3	Valsartan methyl ester	Sodium azide, Triethylamine hydrochloride	Toluene	-	>99%	[1]
Overall	Valsartan	-	-	39%	>99.9%	[3][4]

Experimental Workflow Visualization



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Caption: Synthetic pathway for **Valsartan methyl ester**.

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References

- 1. CN103923028B - Preparation method of valsartan methyl ester - Google Patents [patents.google.com]
- 2. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Industrial Process For Preparation Of Valsartan [quickcompany.in]
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